Tazarotenic acid sulfoxide is a major inactive metabolite of tazarotenic acid, which is the primary active metabolite of the acetylenic retinoid tazarotene [, ]. Tazarotene is a medication used topically for the treatment of psoriasis, acne, and photoaging of the skin. Tazarotenic acid sulfoxide is formed via the oxidative metabolism of tazarotenic acid, primarily mediated by cytochrome P450 2C8 (CYP26A1 and CYP26B1) and flavin-containing monooxygenases (FMO) enzymes, particularly FMO1 and FMO3, in human liver microsomes [, ].
Tazarotenic acid sulfoxide is derived from tazarotene, a synthetic retinoid. It belongs to the class of acetylenic retinoids, which are characterized by their unique triple bond structure. The compound is classified as a retinoid metabolite and is recognized for its biological activity, particularly in modulating gene expression related to skin cell differentiation and proliferation.
The synthesis of tazarotenic acid sulfoxide can be achieved through the following steps:
This two-step process highlights the importance of metabolic pathways in converting prodrugs into their active forms.
The molecular formula for tazarotenic acid sulfoxide is , with a molecular weight of approximately 345.43 g/mol. The structure features a sulfur atom bonded to an oxygen atom (sulfoxide), which influences its chemical reactivity and biological activity.
The compound's structural characteristics can be represented as follows:
Tazarotenic acid sulfoxide can participate in various chemical reactions, including:
Understanding these reactions is crucial for developing new therapeutic agents based on this compound.
Tazarotenic acid sulfoxide exerts its biological effects primarily through activation of retinoic acid receptors (RARs). Upon binding to these nuclear receptors, it influences gene expression related to:
The mechanism involves both genomic and non-genomic pathways, leading to a comprehensive modulation of skin physiology.
Tazarotenic acid sulfoxide exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in pharmaceutical formulations.
Tazarotenic acid sulfoxide has several applications in scientific research and clinical practice:
Research continues to explore additional applications of tazarotenic acid sulfoxide in various fields, including oncology and regenerative medicine.
Tazarotenic acid sulfoxide (CAS# 603952-64-3) is a defined oxidative metabolite derived from the synthetic retinoid tazarotene. Its systematic IUPAC name is 6-((4,4-Dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinic acid, with the molecular formula C₁₉H₁₇NO₃S and a molecular weight of 339.4 g/mol [8]. Structurally, it features:
The sulfoxide modification increases molecular polarity, reducing lipophilicity and altering receptor-binding kinetics. Spectroscopic characterization (NMR, LC-HRMS) confirms the sulfur oxidation site at position 1 of the thiopyran ring, distinguishing it from sulfone derivatives [3] [8]. Canonical SMILES notation captures its topology: CC(CCS1=O)(C)C2=C1C=CC(C#CC3=NC=C(C(O)=O)C=C3)=C2
[8].
Table 1: Structural Descriptors of Tazarotenic Acid Sulfoxide
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₇NO₃S |
Molecular Weight | 339.4 g/mol |
Canonical SMILES | CC(CCS1=O)(C)C2=C1C=CC(C#CC3=NC=C(C(O)=O)C=C3)=C2 |
Key Functional Groups | Sulfoxide, ethynyl bridge, carboxylic acid |
Tazarotenic acid sulfoxide arises via a sequential biotransformation pathway:
In human radiolabeled studies, tazarotenic acid sulfoxide accounts for >15% of total circulating metabolites after topical tazarotene application, peaking in plasma within 9–18 hours [5] [10]. Its formation is irreversible, marking a terminal detoxification step.
Table 2: Metabolic Pathway of Tazarotene to Tazarotenic Acid Sulfoxide
Step | Enzyme System | Chemical Change | Site |
---|---|---|---|
Prodrug activation | Esterases | Ethyl ester → carboxylic acid | Skin/Plasma |
Primary oxidation | CYP2C8, FMO1, FMO3 | Thioether → sulfoxide | Liver/Skin |
Terminal oxidation | CYP26A1/CYP26B1 | Sulfoxide → sulfone (minor route) | Liver |
As a terminal metabolite, tazarotenic acid sulfoxide exhibits negligible retinoid receptor activity versus its precursors:
This metabolic inactivation serves critical functions:
Table 3: Pharmacokinetic Profile of Tazarotenic Acid Sulfoxide in Humans
Parameter | Value | Method |
---|---|---|
Plasma Tₘₐₓ | 9–18 hours | ¹⁴C-radiolabeled tracing |
Urinary excretion | 25–33% of dose | Mass balance studies |
Fecal excretion | 63–70% of dose | Mass balance studies |
Terminal half-life | ~18 hours (tazarotenic acid) | HPLC-MS/MS monitoring |
Index of Compounds
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7